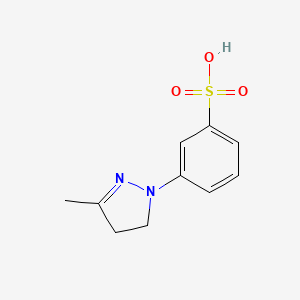

m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid

Description

Properties

CAS No. |

85554-80-9 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

3-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |

InChI |

InChI=1S/C10H12N2O3S/c1-8-5-6-12(11-8)9-3-2-4-10(7-9)16(13,14)15/h2-4,7H,5-6H2,1H3,(H,13,14,15) |

InChI Key |

SEUZLZALGROLPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(CC1)C2=CC(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazoline Ring Formation

The pyrazoline core is typically synthesized via the cyclization of hydrazine derivatives with α,β-unsaturated ketones or diketones. The general approach involves:

Step 1: Formation of Hydrazone Intermediate

Hydrazine or substituted hydrazines react with ketones or aldehydes to form hydrazones (Schiff bases). This step is usually conducted in anhydrous ethanol or acetic acid under reflux conditions for 10–24 hours to ensure complete condensation.Step 2: Cyclization to Pyrazoline

The hydrazone intermediate undergoes intramolecular cyclization upon heating, yielding the 4,5-dihydro-1H-pyrazole ring system. Recrystallization or chromatographic purification follows to isolate the pyrazoline derivative.

This method is supported by patent literature describing similar pyrazoline syntheses where diketones are treated with phenylhydrazine derivatives in ethanol or acetic acid at reflux for extended periods (10–24 hours) to afford pyrazoline intermediates with high purity.

Multi-step Synthesis Route Example

A representative synthetic route involves:

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine + methyl ketone in ethanol, reflux 10–24 h | Formation of hydrazone intermediate | 85–90 | Anhydrous conditions preferred |

| 2 | Cyclization by heating in acetic acid | Pyrazoline ring formation | 80–88 | Purification by recrystallization |

| 3 | Reaction with benzenesulfonyl chloride + base | Formation of m-(4,5-dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid | 75–85 | Solvent: dichloromethane or chloroform |

Industrial Scale Considerations

Industrial production adapts the laboratory synthesis by:

Employing continuous flow reactors to improve heat and mass transfer, enhancing reaction control and yield.

Optimizing reaction times and temperatures to maximize purity and minimize by-products.

Using automated purification techniques such as crystallization and chromatography to ensure pharmaceutical-grade quality.

Due to the specialized nature of this compound, industrial methods focus on scaling the above synthetic steps with rigorous quality control.

Reaction Conditions and Optimization

Critical Parameters

| Parameter | Optimal Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, acetic acid, dichloromethane | Solvent polarity affects cyclization and coupling efficiency |

| Temperature | Reflux (78–110°C) for cyclization; room temp to mild heating for sulfonation | Higher temps favor cyclization but may cause side reactions |

| Reaction Time | 10–24 hours for hydrazone formation and cyclization | Longer times improve conversion but risk decomposition |

| Base for coupling | Triethylamine or pyridine | Neutralizes HCl byproduct, drives sulfonation forward |

| Purification | Recrystallization or chromatography | Essential for removing unreacted starting materials and side products |

Analytical Monitoring

NMR Spectroscopy confirms pyrazoline ring formation and sulfonic acid substitution.

Chromatography (HPLC, TLC) monitors reaction progress and purity.

Melting point determination ensures batch consistency.

Research Findings and Comparative Analysis

Studies indicate that the choice of solvent and base significantly impacts the yield of the sulfonation step, with dichloromethane and triethylamine providing the best results.

The cyclization step benefits from acetic acid as a solvent, which promotes ring closure and stabilizes intermediates.

Alternative methods involving diazotization of p-aminobenzenesulfonic acid followed by reduction and condensation with pyrazolone derivatives have been reported for related compounds, offering routes to sulfonothioic acid analogs.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone formation + cyclization | Hydrazine + methyl ketone | Ethanol/acetic acid, reflux 10–24 h | High yield pyrazoline formation | Requires long reaction times |

| Sulfonation via sulfonyl chloride | Benzenesulfonyl chloride + base | DCM/chloroform, room temp to mild heat | Efficient sulfonic acid introduction | Sensitive to moisture and temperature |

| Diazotization and reduction route | p-Aminobenzenesulfonic acid, NaNO2, NaHSO3 | Acidic aqueous medium, controlled temp | Alternative route for sulfonothioic acid derivatives | Multi-step, complex purification |

Chemical Reactions Analysis

Types of Reactions

m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazolone compounds, including m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid, exhibit promising anti-inflammatory and analgesic activities. Studies have shown that these compounds can serve as effective lead candidates for developing non-ulcerogenic anti-inflammatory drugs.

A notable study synthesized various pyrazolone derivatives and evaluated their pharmacological activities. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects while maintaining better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Table 1: Summary of Anti-inflammatory Activities of Pyrazolone Derivatives

| Compound Name | Anti-inflammatory Activity | Gastrointestinal Tolerance |

|---|---|---|

| 6b | High | Good |

| 7b | Moderate | Poor |

| 9b | High | Good |

1.2 Synthesis of Novel Compounds

The synthesis of this compound serves as a pathway to create novel pharmaceutical agents. The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with suitable aromatic compounds. This synthetic versatility allows for the exploration of different substituents that can enhance biological activity.

Material Sciences

2.1 Use in Nanomaterials

Recent studies have investigated the incorporation of pyrazolone derivatives into nanomaterials for various applications, including pigments and sensors. The unique properties of these compounds can enhance the performance of nanomaterials in electronic devices and coatings due to their stability and functionalization potential .

Table 2: Applications of Pyrazolone Derivatives in Nanomaterials

| Application Type | Description |

|---|---|

| Pigments | Used in creating stable colorants for coatings |

| Sensors | Functionalized for enhanced sensitivity |

| Electronic Devices | Incorporated into materials for improved conductivity |

Case Studies

3.1 Case Study: Pharmacological Evaluation

A comprehensive pharmacological evaluation was conducted on a series of pyrazolone derivatives, including this compound. The study focused on assessing their efficacy against inflammation and pain models in vivo. Results indicated that specific modifications to the pyrazolone structure significantly influenced their biological activity, underscoring the importance of structural optimization in drug design .

3.2 Case Study: Synthesis and Characterization

In another study, researchers synthesized this compound using a two-step reaction process involving acetic acid and hydrazine derivatives. The resulting compound was characterized using spectroscopic methods (NMR, IR), confirming its structure and purity. This synthesis route has been proposed as a model for producing other related compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antibacterial and anti-inflammatory effects. The presence of the sulfonic acid group enhances its solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid and its analogs:

Structural and Functional Differences

Allylidene conjugation in CAS 24704-54-9 extends π-electron delocalization, which may influence UV-Vis absorption properties and redox behavior .

Physicochemical Properties :

- The density of CAS 24704-54-9 (1.56 g/cm³) is higher than typical sulfonic acids due to its bulky substituents .

- pKa values for sulfonic acid derivatives are generally low (e.g., -1.77 for CAS 24704-54-9), ensuring strong acidity and ionization in aqueous environments .

Chlorinated derivatives (e.g., CAS 7277-87-4) are explored as dye intermediates due to their chromophoric systems .

Biological Activity

m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₁N₃O₃S

- Molecular Weight : 253.28 g/mol

- CAS Number : 68083-38-5

- Water Solubility : 10.52 g/L at 25°C

- Boiling Point : 443.69°C at 101325 Pa

- Density : 1.52 g/cm³ at 20°C

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₃S |

| Molecular Weight | 253.28 g/mol |

| Boiling Point | 443.69°C |

| Water Solubility | 10.52 g/L |

| Density | 1.52 g/cm³ |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Hypoglycemic Activity : A study highlighted its potential as a hypoglycemic agent, showing significant reductions in blood glucose levels in diabetic models . The compound was designed using quantitative structure-activity relationship (QSAR) methods, indicating a strong correlation between its structure and biological efficacy.

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cellular systems. This property is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- The presence of the pyrazole ring is critical for its biological interactions.

- Substituents on the benzenesulfonic acid moiety influence solubility and bioavailability.

The electronic nature of substituents can modulate the compound's reactivity and interaction with biological targets, enhancing or diminishing its efficacy.

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a statistically significant decrease in fasting blood glucose levels compared to control groups . This suggests potential utility in managing diabetes.

- Oxidative Stress Reduction : Another study evaluated the compound's ability to reduce markers of oxidative stress in vitro, demonstrating a dose-dependent effect on reducing reactive oxygen species (ROS) levels in cultured cells .

Q & A

Q. What are the established synthetic routes for m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of hydrazine derivatives with ketones. For example, a pyrazoline scaffold can be formed by reacting 4-hydrazinobenzenesulfonic acid hydrochloride with α,β-unsaturated ketones under reflux in ethanol. Key parameters include temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios. Purification often involves column chromatography (e.g., CH₂Cl₂/CH₃OH 50:2) to isolate the product with ~27% yield . Optimization may involve catalysts (e.g., acid/base) or microwave-assisted synthesis to improve efficiency.

Q. How is crystallographic data for this compound refined, and what software is recommended?

Single-crystal X-ray diffraction data are refined using SHELXL, which employs full-matrix least-squares methods. SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps include:

- Data integration with SAINT or similar programs.

- Absorption correction using SADABS.

- Structure solution via direct methods (SHELXS) and refinement (SHELXL) with R-factor convergence < 0.05 .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.87 ppm for aromatic protons, δ 159.57 ppm for carbonyl carbons) confirm regiochemistry and functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z = 393 [M+H]⁺) validate molecular weight .

- HPLC/LC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted sulfonic acid precursors) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., twinning, disorder) be resolved during refinement?

For twinned data, SHELXL’s TWIN/BASF commands model twin domains by refining scale factors and orientation matrices. Disorder in the pyrazole or sulfonic acid groups is addressed using PART/SUMP restraints and free variable occupancy refinement. High-resolution data (d-spacing < 0.8 Å) improve electron density maps for accurate modeling .

Q. What strategies mitigate low yields in pyrazoline sulfonic acid synthesis?

Low yields (e.g., 27% ) may arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic additives : Use of p-toluenesulfonic acid to accelerate cyclization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonic acid intermediates.

Q. How do substituents on the pyrazole ring influence the compound’s biological activity?

Substituents like methyl groups at the 3-position (C10H10N2O4S) enhance hydrophobic interactions in enzyme binding pockets. For example, trisubstituted pyrazolines show selective inhibition of phosphodiesterases due to hydrogen bonding with the sulfonic acid group. Computational docking (AutoDock Vina) and QSAR models can predict bioactivity based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Q. What are the challenges in quantifying trace impurities in this compound using LC-MS?

Sulfonic acid derivatives often exhibit poor ionization in ESI-MS, requiring ion-pairing agents (e.g., tributylamine) to enhance sensitivity. Matrix effects from residual solvents (e.g., CH₃OH) can suppress signals; mitigation involves gradient elution and post-column infusion .

Methodological Insights

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies (ICH Q1A guidelines) involve:

- pH stability : Incubate solutions at pH 2–12 (37°C, 14 days); monitor degradation via UV-Vis (λmax ~260 nm).

- Thermal stability : TGA/DSC analysis reveals decomposition onset temperatures (typically >200°C for sulfonic acids) .

Q. What computational methods predict the compound’s solubility and reactivity?

- COSMO-RS : Estimates aqueous solubility based on σ-profiles of the sulfonic acid group.

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) for reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.